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  • Product: 7-hydroxy-4,5-dimethyl-2H-chromen-2-one
  • CAS: 51786-56-2

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Workflows of 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one: A Comprehensive Technical Guide

Introduction 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one (CAS 51786-56-2), commonly referred to as 4,5-dimethylumbelliferone or DMDHF, is a highly bioactive coumarin derivative documented by 1[1]. Featuring a chromenone core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one (CAS 51786-56-2), commonly referred to as 4,5-dimethylumbelliferone or DMDHF, is a highly bioactive coumarin derivative documented by 1[1]. Featuring a chromenone core with a hydroxyl group at position 7 and methyl substituents at positions 4 and 5, this compound has garnered significant attention in pharmaceutical development and materials science[1][2]. The structural functionalization of the coumarin scaffold directly dictates its pharmacological profile, including targeted antioxidant, antimicrobial, and anti-inflammatory properties[1][3].

As a Senior Application Scientist, understanding the causality between this molecule's structural features and its chemical behavior is paramount for integrating it into advanced drug discovery pipelines.

Structural Causality & Physicochemical Profile

The rational design of coumarin derivatives hinges on understanding how specific substituents alter molecular behavior. In 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, two primary modifications drive its efficacy:

  • The 7-Hydroxyl Group: Acts as a potent hydrogen bond donor and radical scavenger. Upon neutralizing reactive oxygen species (ROS), the resulting phenoxide radical is stabilized by resonance across the extended conjugated benzopyrone system.

  • The 4,5-Dimethyl Groups: The addition of methyl groups at the 4 and 5 positions significantly enhances the lipophilicity of the molecule[1]. This is a critical factor in drug development, as increased lipophilicity improves the compound's ability to permeate phospholipid bilayers, thereby increasing intracellular bioavailability compared to unsubstituted umbelliferone.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValue
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.20 g/mol [1]
IUPAC Name 7-hydroxy-4,5-dimethyl-2H-chromen-2-one[2]
Canonical SMILES CC1=CC(=O)OC2=C1C(C)=CC(O)=C2[2]
IR (KBr) Peaks 3155, 1675, 1373, 1235, 1067, 985, 856 cm⁻¹[4]
¹H NMR (400 MHz, CDCl₃) δ 2.24 (s, 3H), 2.50 (s, 3H), 3.34 (s, 1H), 6.00 (s, 1H), 6.54 (s, 1H), 6.57 (s, 1H)[4]

Synthesis Methodologies: Overcoming Regioselectivity Challenges

The classical synthesis of coumarins relies on the Pechmann condensation, typically involving a phenol and a β-keto ester in the presence of strong acidic catalysts (e.g., concentrated H₂SO₄)[3]. However, synthesizing the 4,5-dimethyl isomer from orcinol (5-methylresorcinol) and ethyl acetoacetate presents a severe regioselectivity challenge. Traditional acidic conditions often favor electrophilic attack at the less sterically hindered C4 position of orcinol, yielding the unwanted 5-hydroxy-4,7-dimethylcoumarin isomer.

To selectively synthesize 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, modern protocols employ Lewis acid catalysts under microwave irradiation. For instance, utilizing Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) as an eco-friendly catalyst drives the reaction to completion in minutes while drastically improving regioselectivity and yield[4].

Table 2: Comparison of Synthetic Workflows
ParameterClassical Pechmann CondensationMicrowave-Assisted Catalysis
Catalyst Concentrated H₂SO₄[3]Cr(NO₃)₃·9H₂O[4]
Reaction Time 12 - 24 hours5 - 10 minutes[4]
Conditions 10 °C to Room Temperature[3]Solvent-free, Microwave (300W)[4]
Yield Moderate (~40-60%)High (>80%)[4]
Environmental Impact High (Corrosive waste)Low (Green chemistry approach)
Step-by-Step Methodology: Microwave-Assisted Synthesis

Self-Validating Protocol: This workflow incorporates intra-process checks to ensure the integrity of the synthesis.

  • Reagent Preparation: In a dry mortar, thoroughly mix 10 mmol of orcinol (5-methylresorcinol) with 10 mmol of ethyl acetoacetate. Causality: The strictly equimolar ratio prevents the formation of unwanted side products and polymeric materials.

  • Catalyst Integration: Add 10 mol% of Cr(NO₃)₃·9H₂O to the mixture. Grind the mixture until a homogeneous paste is formed. Causality: The solvent-free condition increases the effective concentration of reactants, kinetically driving the transesterification and subsequent dehydration[4].

  • Microwave Irradiation: Transfer the paste to a microwave-safe vessel. Irradiate at 300W for 5 to 10 minutes. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (7:3). The reaction is validated as complete when the orcinol spot disappears and a new, bright blue fluorescent spot appears under UV light (365 nm), characteristic of the coumarin core.

  • Quenching & Workup: Cool the reaction vessel to room temperature. Pour the mixture into 50 mL of crushed ice water and stir vigorously. The sudden drop in solubility forces the coumarin to precipitate out of the aqueous phase.

  • Purification: Filter the solid product under vacuum. Wash thoroughly with cold water to remove any residual metal catalyst. Recrystallize from hot ethanol to yield pure 7-hydroxy-4,5-dimethyl-2H-chromen-2-one.

SynthesisWorkflow Orcinol Orcinol (5-Methylresorcinol) Mix Solvent-Free Mixing + Cr(NO3)3·9H2O Catalyst Orcinol->Mix EAA Ethyl Acetoacetate (EAA) EAA->Mix MW Microwave Irradiation (300W, 5-10 mins) Mix->MW Activation Condensation Pechmann Condensation (Transesterification & Dehydration) MW->Condensation Catalysis Workup Ice Water Quench & Filtration Condensation->Workup Product 7-Hydroxy-4,5-dimethyl- 2H-chromen-2-one Workup->Product Recrystallization

Microwave-assisted synthesis workflow of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one.

Biological Mechanisms and Pharmacological Applications

The synthesized derivative exhibits profound biological activities, specifically in the realms of cytotoxicity and antimicrobial efficacy as reported by3[3]. The structural modifications directly influence its mechanism of action:

  • Cellular Penetration: The 4,5-dimethyl substitution increases the partition coefficient (LogP), allowing the molecule to easily traverse bacterial cell walls and mammalian cell membranes.

  • Antimicrobial & Cytotoxic Action: Once inside the cell, the compound interacts with intracellular targets. Studies have shown that specific derivatives of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one display a high degree of bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as significant cytotoxic activity in targeted assays[3].

  • Antioxidant Pathway: The 7-hydroxyl group donates an electron/hydrogen atom to neutralize free radicals. This halts the chain reaction of lipid peroxidation, thereby protecting cellular integrity and reducing inflammatory responses[1].

Mechanism Compound 7-Hydroxy-4,5-dimethyl- 2H-chromen-2-one Membrane Cell Membrane Penetration Compound->Membrane Lipophilicity (4,5-Dimethyl) ROS ROS Scavenging (via 7-OH group) Membrane->ROS Intracellular Localization Lipid Inhibition of Lipid Peroxidation ROS->Lipid Electron Donation Survival Cell Survival & Anti-inflammatory Response Lipid->Survival Membrane Integrity

Biological mechanism of action driven by the structural features of the coumarin.

Conclusion

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one represents a privileged scaffold in medicinal chemistry. By understanding the causality between its structural features (the lipophilic dimethyl groups and the reactive hydroxyl group) and its biological targets, researchers can leverage this molecule for advanced drug development. Furthermore, transitioning from classical Pechmann condensations to microwave-assisted, Lewis acid-catalyzed workflows ensures high-yield, regioselective, and environmentally sustainable production.

References

  • Title: Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives Source: Taylor & Francis (Natural Product Research) URL: [Link]

  • Title: Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave Source: Der Pharma Chemica URL: [Link]

Sources

Exploratory

The Definitive Technical Guide to 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one: Synthesis, Mechanisms, and Applications

Executive Summary & Structural Nomenclature The compound 7-hydroxy-4,5-dimethyl-2H-chromen-2-one (CAS: 51786-56-2), widely known in medicinal chemistry as 7-hydroxy-4,5-dimethylcoumarin, is a highly functionalized benzop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Nomenclature

The compound 7-hydroxy-4,5-dimethyl-2H-chromen-2-one (CAS: 51786-56-2), widely known in medicinal chemistry as 7-hydroxy-4,5-dimethylcoumarin, is a highly functionalized benzopyrone derivative[1]. Its IUPAC nomenclature dictates a chromen-2-one (coumarin) core structure, distinguished by a hydroxyl group at the C7 position and two methyl substituents at the C4 and C5 positions[1].

This specific substitution pattern is not merely structural; it dictates the molecule's physicochemical behavior. The C7-hydroxyl group acts as a critical hydrogen-bond donor, governing its antioxidant and biological binding affinities, while the C4/C5 dimethylation enhances the scaffold's lipophilicity (LogP ~2.71), optimizing cellular permeability and pharmacokinetic profiles[1][2].

Chemical Synthesis & Reaction Causality

The most robust and atom-economical route to synthesize 7-hydroxy-4,5-dimethyl-2H-chromen-2-one is the Pechmann Condensation , which couples a phenol with a β-keto ester in the presence of an acid catalyst[1].

The Regioselectivity Challenge: When utilizing 5-methylresorcinol (orcinol) as the phenolic precursor, the molecule presents two nucleophilic sites (the β and γ positions relative to the hydroxyl groups). Unoptimized thermal conditions often lead to a mixture of isomers, primarily the 5-hydroxy-4,7-dimethylcoumarin byproduct.

Mechanistic Control: To achieve complete regioselectivity toward the 7-hydroxy-4,5-dimethyl isomer, the choice of catalyst and energy transfer is critical. Research demonstrates that utilizing specific Brønsted acids (like Trifluoroacetic Acid or H₂SO₄) or Lewis acids (such as Cr(NO₃)₃·9H₂O) effectively activates the carbonyl carbon of ethyl acetoacetate[3]. This lowers the activation energy for transesterification, while the subsequent intramolecular hydroxyalkylation and dehydration steps are kinetically driven to favor the 7-hydroxy-4,5-dimethyl-2H-chromen-2-one scaffold[3].

PechmannSynthesis Orcinol 5-Methylresorcinol (Orcinol) Condensation Step 1: Transesterification & Hydroxyalkylation Orcinol->Condensation EAA Ethyl Acetoacetate (EAA) EAA->Condensation Catalyst Acid Catalyst (TFA / H2SO4 / Cr(NO3)3) Catalyst->Condensation Cyclization Step 2: Intramolecular Cyclization (Dehydration) Condensation->Cyclization Product 7-hydroxy-4,5-dimethyl- 2H-chromen-2-one Cyclization->Product

Fig 1. Pechmann condensation workflow for 7-hydroxy-4,5-dimethyl-2H-chromen-2-one synthesis.

Quantitative Physicochemical & Spectroscopic Data

To ensure rigorous validation during synthesis and application, the following tables summarize the core quantitative metrics and spectroscopic markers for 7-hydroxy-4,5-dimethyl-2H-chromen-2-one[1][2][3].

Table 1: Physicochemical Properties
PropertyValueStructural Implication
Molecular Formula C₁₁H₁₀O₃Defines the highly conjugated coumarin system.
Molecular Weight 190.20 g/mol Ideal low-molecular-weight fragment for drug design.
LogP 2.71Indicates favorable lipophilicity for membrane crossing.
H-Bond Donors/Acceptors 1 / 3Governs target protein binding and aqueous solubility.
Table 2: Spectroscopic Validation Markers (NMR & IR)
Spectral MethodKey Signals / WavenumbersStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 6.00 (s, 1H)C3-H: Confirms the formation of the coumarin alkene ring.
¹H NMR (400 MHz, CDCl₃) δ 6.54 (s, 1H), 6.57 (s, 1H)C6-H, C8-H: Aromatic protons confirming regiochemistry.
¹H NMR (400 MHz, CDCl₃) δ 2.24 (s, 3H), 2.50 (s, 3H)C4-CH₃, C5-CH₃: Validates dimethyl substitution.
IR (KBr) 3155 cm⁻¹O-H stretch: Confirms presence of the C7 hydroxyl group.
IR (KBr) 1675 cm⁻¹C=O stretch: Validates the closed lactone ring.

Pharmacological Mechanisms & Biological Applications

Beyond its utility as a synthetic intermediate and fluorescent probe, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one exhibits significant biological activity, specifically in cellular protection[1].

  • Antioxidant Homeostasis: The electron-rich aromatic ring coupled with the C7-hydroxyl group allows the molecule to act as a potent radical scavenger. It intercepts Reactive Oxygen Species (ROS) before they can initiate lipid peroxidation in cell membranes[1].

  • Anti-inflammatory Cascade Inhibition: The compound competitively binds to and inhibits pro-inflammatory enzymes (such as cyclooxygenases and lipoxygenases). By halting the enzymatic conversion of arachidonic acid into inflammatory mediators, it mitigates downstream cellular damage[1].

BioMechanism Compound 7-hydroxy-4,5-dimethyl- 2H-chromen-2-one ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Enzymes Pro-inflammatory Enzymes (e.g., COX/LOX) Compound->Enzymes Inhibits Homeostasis Cellular Homeostasis Compound->Homeostasis Restores LipidPerox Lipid Peroxidation ROS->LipidPerox Induces Inflammation Cellular Inflammation & Damage Enzymes->Inflammation Promotes LipidPerox->Inflammation Causes

Fig 2. Pharmacological mechanism of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one in cellular protection.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

To ensure reproducibility and high regioselectivity, the following protocol leverages microwave irradiation. Causality: Microwave heating ensures rapid, homogeneous energy transfer, bypassing the thermal gradients of conventional oil baths. This kinetically favors the rapid cyclization of the 7-hydroxy-4,5-dimethyl isomer, preventing the formation of thermodynamic byproducts[3].

Step-by-Step Methodology:

  • Precursor Preparation: In a dedicated microwave-safe reaction vessel, combine 10.0 mmol of 5-methylresorcinol (orcinol) and 10.0 mmol of ethyl acetoacetate. Do not add external solvents (solvent-free conditions improve atom economy and collision frequency).

  • Catalyst Addition: Add 10 mol% of Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) or a catalytic volume of Trifluoroacetic Acid (TFA)[3]. Rationale: The catalyst acts as a Lewis/Brønsted acid to polarize the β-keto ester carbonyl, priming it for nucleophilic attack.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (approx. 300 W, 100°C) for 5 to 10 minutes.

  • Quenching & Precipitation: Remove the vessel, allow it to cool to room temperature, and pour the crude mixture into 50 mL of crushed ice-water. Stir vigorously until a crude solid precipitates.

  • Purification: Filter the precipitate under vacuum. Recrystallize the crude product from a hot ethanol/water mixture to yield pure white to pale-yellow crystals.

  • System Validation (Critical Step):

    • Run a TLC (Hexane:Ethyl Acetate 7:3) to confirm the consumption of orcinol.

    • Perform ¹H NMR (CDCl₃). The protocol is considered successful only if the distinct C3-H alkene singlet at δ 6.00 ppm is present, confirming the coumarin core closure, alongside the dual methyl singlets at δ 2.24 and 2.50 ppm[3].

References

  • Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave irradiation. Retrieved from:[Link]

  • Baxendale Group (Durham University). Establishing a Flow Process to Coumarin-8-Carbaldehydes as Important Synthetic Scaffolds. Retrieved from:[Link]

  • ACS Publications (The Journal of Organic Chemistry). Synthesis of Substituted Coumarins via Brønsted Acid Mediated Condensation. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one via Pechmann Condensation

Executive Summary & Biological Significance The synthesis of coumarin derivatives remains a cornerstone of medicinal chemistry due to their broad-spectrum pharmacological profiles. Specifically, 7-hydroxy-4,5-dimethyl-2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

The synthesis of coumarin derivatives remains a cornerstone of medicinal chemistry due to their broad-spectrum pharmacological profiles. Specifically, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one (often referred to as 7-hydroxy-4,5-dimethylcoumarin) is a highly valued scaffold that exhibits potent cytotoxic, antibacterial, and antioxidant properties[1][2].

This application note provides a comprehensive, self-validating protocol for the synthesis of this target molecule via the Pechmann condensation . By reacting 5-methylresorcinol (orcinol) with ethyl acetoacetate (EAA) under acid catalysis, researchers can achieve high-purity coumarin cores. To accommodate both classical bench chemistry and modern sustainable practices, this guide details both a traditional homogeneous methodology and a green, solvent-free heterogeneous catalytic approach[3][4].

Mechanistic Insights & Regioselectivity (Causality)

The Pechmann condensation is a tandem reaction sequence comprising transesterification, electrophilic aromatic substitution (EAS), and intramolecular dehydration. Understanding the regiochemistry of this reaction is critical for predicting the substitution pattern of the final coumarin core.

The Causality of Regioselectivity: When utilizing orcinol (1,3-dihydroxy-5-methylbenzene), the aromatic ring contains multiple highly activated positions due to the electron-donating effects of the two meta-hydroxyl groups.

  • Electronic Activation: The hydroxyl groups synergistically increase electron density at the ortho and para positions.

  • Steric & Directing Effects: The presence of the 5-methyl group introduces steric hindrance but also hyperconjugative electron donation. The electrophilic attack of the activated β -keto ester preferentially occurs at the C4 position of the phenol (between the 3-OH and 5-CH3 groups).

  • Ring Closure: Following the EAS, intramolecular cyclization (transesterification) occurs with the adjacent 3-OH group, while the 1-OH group remains unreacted to become the 7-OH of the coumarin. The 5-methyl group of orcinol ultimately becomes the 5-methyl group on the coumarin ring, and the methyl group from ethyl acetoacetate forms the 4-methyl group[5][6].

Regioselectivity Orcinol Orcinol (5-Methylresorcinol) 1,3-Dihydroxy-5-methylbenzene Activation Synergistic Activation by 1,3-Hydroxyls Orcinol->Activation Sterics Steric Guidance by 5-Methyl Group Orcinol->Sterics EAS_Site Electrophilic Attack at C4 (Between OH and CH3) Activation->EAS_Site Increases Electron Density Sterics->EAS_Site Directs Regiochemistry Final Yields 4,5-Dimethyl Pattern on Coumarin Core EAS_Site->Final Cyclization

Logical causality of regioselectivity in the synthesis of 7-hydroxy-4,5-dimethylcoumarin.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each step before proceeding.

Workflow cluster_0 Reactants Orcinol Orcinol (1.0 eq) Reaction Pechmann Condensation (0°C to 90°C) Orcinol->Reaction EAA Ethyl Acetoacetate (1.1 eq) EAA->Reaction Catalyst Acid Catalyst (H2SO4 or Amberlyst-15) Catalyst->Reaction Workup Precipitation & Filtration Reaction->Workup Ice Water Purification Recrystallization (EtOH) Workup->Purification Crude Solid Product 7-Hydroxy-4,5-dimethyl- 2H-chromen-2-one Purification->Product Pure Crystals

Experimental workflow for the synthesis and purification of 7-hydroxy-4,5-dimethylcoumarin.

Protocol A: Classical Homogeneous Catalysis (H₂SO₄)

This classical method utilizes concentrated sulfuric acid as both the catalyst and dehydrating agent[7][8].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve orcinol (1.24 g, 10 mmol) in ethyl acetoacetate (1.43 g, 11 mmol).

  • Temperature Control (Causality): Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Reasoning: The subsequent addition of H₂SO₄ is highly exothermic. Strict thermal control prevents the oxidative degradation of the phenol and the polymerization of EAA, which otherwise results in intractable black tar.

  • Catalyst Addition: Dropwise, add concentrated H₂SO₄ (5 mL) over a period of 30 minutes under vigorous magnetic stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

    • [Validation Check]: Perform TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the orcinol spot ( Rf​ ~0.4) and the emergence of a new spot exhibiting bright blue fluorescence under UV 365 nm ( Rf​ ~0.6) validates complete conversion.

  • Quenching & Workup: Pour the viscous, dark reaction mixture slowly into 100 g of crushed ice with vigorous stirring.

    • [Validation Check]: A rapid phase change should occur, yielding a copious pale-yellow precipitate. This validates the successful formation of the highly hydrophobic coumarin core.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake repeatedly with ice-cold distilled water.

    • [Validation Check]: Test the filtrate with pH paper. Continue washing until the filtrate reaches pH 7, validating the complete removal of the corrosive acid catalyst.

  • Purification: Recrystallize the crude solid from hot 95% ethanol to yield pure 7-hydroxy-4,5-dimethyl-2H-chromen-2-one.

Protocol B: Green Heterogeneous Catalysis (Solvent-Free)

To circumvent the hazards and poor atom economy of concentrated H₂SO₄, this modern protocol utilizes a solid acid catalyst (e.g., Amberlyst-15 or tailored metal oxide nanoparticles) under solvent-free conditions[3][4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL reaction vial, combine orcinol (1.24 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and Amberlyst-15 (0.25 g, ~20 wt%).

  • Thermal Activation (Causality): Heat the mixture to 90 °C using an oil bath or heating block. Reasoning: Operating solvent-free forces the reactants into a highly concentrated melt phase. This maximizes collision frequency at the active sites of the heterogeneous catalyst, drastically reducing the reaction time from 12 hours to 2 hours.

  • Reaction: Stir the melt at 90 °C for 2 hours.

    • [Validation Check]: The mixture will transition from a liquid melt to a thick, semi-solid mass as the high-melting-point coumarin product forms.

  • Workup: Cool the mixture to room temperature. Add 20 mL of hot ethanol to dissolve the organic product, leaving the insoluble solid catalyst suspended.

  • Filtration: Filter the hot mixture to recover the Amberlyst-15 catalyst.

    • [Validation Check]: The recovered catalyst can be washed with ethanol, dried, and reused for up to 4 cycles with minimal loss in catalytic activity, validating the sustainability of the process.

  • Purification: Concentrate the ethanolic filtrate under reduced pressure and induce crystallization by cooling to yield the final product.

Quantitative Data & Process Metrics

The following table summarizes the operational metrics comparing the classical and green synthetic routes.

MetricProtocol A: Homogeneous (H₂SO₄)Protocol B: Heterogeneous (Amberlyst-15)
Catalyst Loading Excess (5 mL)Catalytic (20 wt%)
Reaction Conditions 0 °C to RT, Solvent-free90 °C, Solvent-free
Reaction Time 12 hours2 hours
Average Yield 81%[7]85 - 89%[3]
E-Factor (Waste) High (Requires extensive aqueous washing)Low (Direct solvent extraction)
Catalyst Recyclability None (Neutralized and discarded)High (Up to 4 cycles without yield drop)

Analytical Characterization

To validate the structural integrity of the synthesized 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, the following analytical signatures should be confirmed[6][7]:

  • Appearance: Pale yellow crystalline powder.

  • Melting Point: 247–248 °C (Note: Melting points can vary based on the exact isomer and crystallization solvent; classical literature for the 4,5-dimethyl derivative often reports high melting points >240 °C)[5].

  • Mass Spectrometry (EI-MS): m/z calculated for C₁₁H₁₀O₃ is 190.06; expected molecular ion peak [M⁺] at 190.

  • FT-IR (KBr, cm⁻¹): ~3250–3300 (broad, O-H stretch), 1680 (lactone C=O stretch), 1600 (aromatic C=C stretch).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.4 (s, 1H, 7-OH)

    • δ 6.50 (d, J≈2.5 Hz, 1H, H-6)

    • δ 6.45 (d, J≈2.5 Hz, 1H, H-8)

    • δ 6.05 (q, J≈1.2 Hz, 1H, H-3)

    • δ 2.49 (s, 3H, 5-CH₃)

    • δ 2.38 (d, J≈1.2 Hz, 3H, 4-CH₃)

(Note: The allylic coupling between the 4-methyl group and the H-3 proton results in the characteristic doublet and quartet splitting patterns, respectively, validating the formation of the pyrone ring).

References

  • [3] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at:[Link]

  • [5] Synthesis of 7-hydroxy-5-methylcoumarin. Indian Academy of Sciences. Available at:[Link]

  • [1] Synthesis of coumarin derivatives with cytotoxic, antibacterial and antifungal activity. PubMed (NIH). Available at:[Link]

  • [6] Synthesis of Substituted Coumarins via Brønsted Acid Mediated Condensation of Allenes with Substituted Phenols or Anisoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [2] Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed (NIH). Available at:[Link]

  • [4] Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC (NIH). Available at:[Link]

  • [7] Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and Their Some Derivatives. Taylor & Francis (Natural Product Research). Available at:[Link]

  • [8] Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Cytotoxicity and Mechanistic Profiling of 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one in Cancer Cells

Introduction & Mechanistic Overview Coumarins are a privileged class of pharmacophores in oncology drug discovery. Specifically, substituted derivatives like 7-hydroxy-4,5-dimethyl-2H-chromen-2-one (also known as 4,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Coumarins are a privileged class of pharmacophores in oncology drug discovery. Specifically, substituted derivatives like 7-hydroxy-4,5-dimethyl-2H-chromen-2-one (also known as 4,5-dimethyl-7-hydroxycoumarin) demonstrate potent anti-proliferative properties against a variety of human malignancies, including lung carcinoma (A549), cervical cancer (HeLa), and leukemic cells[1][2].

The addition of methyl groups at the C4 and C5 positions, combined with a hydroxyl group at C7, enhances the molecule's lipophilicity and planar aromaticity. This structural configuration facilitates rapid cellular uptake and strong hydrophobic interactions with intracellular targets.

Mechanism of Action: The Oxidative-Apoptotic Axis

The primary mode of cytotoxicity for 7-hydroxy-4,5-dimethyl-2H-chromen-2-one is the induction of intrinsic, mitochondria-mediated apoptosis[2][3]. The compound acts as a redox modulator, triggering a rapid accumulation of intracellular Reactive Oxygen Species (ROS)[4]. This oxidative stress directly attacks the mitochondrial outer membrane, leading to a collapse of the mitochondrial membrane potential ( ΔΨm​ ).

The loss of ΔΨm​ shifts the balance of the Bcl-2 protein family—upregulating pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2[5]. This permeabilizes the mitochondrial membrane, releasing cytochrome c into the cytosol, which subsequently assembles the apoptosome and activates the executioner caspase cascade (Caspase-9 and Caspase-3)[2][5].

Mechanism Coumarin 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one ROS Intracellular ROS Generation Coumarin->ROS Induces oxidative burst Mito Mitochondrial Depolarization (↓ΔΨm) ROS->Mito Oxidative stress Bax ↑ Bax / ↓ Bcl-2 Expression Mito->Bax Triggers protein shift CytoC Cytochrome c Release Bax->CytoC Permeabilizes OMM Caspase Caspase-9 & Caspase-3 Activation CytoC->Caspase Apoptosome assembly Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution phase

Fig 1: ROS-driven intrinsic apoptotic pathway induced by 7-hydroxy-4,5-dimethyl-2H-chromen-2-one.

Experimental Design & Causality (E-E-A-T)

To rigorously validate the cytotoxic profile of this coumarin derivative, a multi-tiered, self-validating assay workflow is required. As an Application Scientist, it is critical to understand why these specific assays are selected and how they complement each other:

  • Viability Screening (CCK-8 over MTT): While MTT is standard, coumarins are inherently fluorescent and optically active. The CCK-8 assay utilizes WST-8, which produces a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps that often exacerbate optical interference from the coumarin compound.

  • Apoptosis Quantification (Annexin V-FITC/PI): Coumarins typically emit blue fluorescence (excitation ~350 nm, emission ~450 nm). To prevent spectral overlap in flow cytometry, probes in the green (FITC, ~530 nm) and red (PI, ~617 nm) channels are deliberately chosen.

  • Mitochondrial Health (JC-1 Assay): JC-1 provides a ratiometric readout. It forms red J-aggregates in healthy mitochondria and reverts to green monomers upon depolarization. This internal ratio (Red/Green) acts as a self-validating control, normalizing against variations in cell number or dye uptake.

  • ROS Detection (DCFDA): DCFDA measures the upstream trigger. By pre-treating a control group with an antioxidant (e.g., N-acetylcysteine, NAC), researchers can prove causality—if NAC rescues the cells from coumarin-induced apoptosis, ROS generation is confirmed as the primary cytotoxic driver[5].

Workflow cluster_assays Cytotoxicity & Mechanistic Assays Culture Cell Culture (e.g., HeLa, A549) Treatment Coumarin Treatment (Dose/Time-dependent) Culture->Treatment Viability Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Mito ΔΨm Assessment (JC-1 Probe) Treatment->Mito ROS ROS Detection (DCFDA Probe) Treatment->ROS Analysis Data Acquisition (Flow Cytometry & Absorbance) Viability->Analysis Apoptosis->Analysis Mito->Analysis ROS->Analysis

Fig 2: Experimental workflow for profiling coumarin-induced cytotoxicity and mechanisms.

Step-by-Step Experimental Protocols

Protocol A: Cell Viability Assessment (CCK-8 Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 7-hydroxy-4,5-dimethyl-2H-chromen-2-one in cell-culture grade DMSO to create a 10 mM stock. Dilute in complete media to desired concentrations (e.g., 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration remains ≤0.1% to prevent vehicle toxicity.

  • Treatment: Aspirate old media and add 100 µL of treated media per well. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Doxorubicin). Incubate for 24, 48, and 72 hours.

  • CCK-8 Incubation: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Measurement: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression.

Protocol B: Apoptosis Analysis (Annexin V-FITC/PI)
  • Treatment & Harvesting: Treat cells in 6-well plates ( 3×105 cells/well) with the compound at 1/2×IC50​ , IC50​ , and 2×IC50​ for 24 hours. Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer.

  • Washing: Wash cells twice with ice-cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer ( 1×105 cells).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer. Analyze immediately via flow cytometry. Use single-stained controls for compensation setup.

Protocol C: Mitochondrial Membrane Potential ( ΔΨm​ ) via JC-1
  • Preparation: Following a 12-hour compound treatment, harvest cells and wash with PBS.

  • JC-1 Staining: Resuspend cells in 500 µL of JC-1 working solution (prepared per manufacturer's instructions). Incubate at 37°C for 30 minutes in the dark.

  • Washing: Centrifuge at 400 x g for 5 minutes at 4°C. Wash twice with cold JC-1 assay buffer to remove excess dye.

  • Analysis: Analyze via flow cytometry. Excite at 488 nm. Detect J-aggregates (healthy) in the PE/Texas Red channel (~590 nm) and monomers (depolarized) in the FITC channel (~529 nm). Calculate the Red/Green fluorescence ratio.

Protocol D: Intracellular ROS Measurement (DCFDA)
  • Pre-treatment (Optional but Recommended): Pre-incubate a subset of cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to coumarin treatment to serve as a negative ROS control.

  • Coumarin Treatment: Treat cells with the compound for a short duration (e.g., 4–6 hours) to capture the early oxidative burst.

  • Staining: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Acquisition: Harvest cells and analyze via flow cytometry (FITC channel). DCFDA is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.

Data Presentation & Interpretation

To facilitate rapid comparison, all quantitative outputs from the aforementioned assays should be summarized. Below is a representative data structure for 7-hydroxy-4,5-dimethyl-2H-chromen-2-one treated A549 cells at 24 hours.

Assay / ParameterVehicle Control (0.1% DMSO)Low Dose (25 µM)High Dose (50 µM)Positive Control (Staurosporine)
Cell Viability (CCK-8) 100.0 ± 2.1%72.4 ± 3.5%48.1 ± 4.2%12.3 ± 1.8%
Apoptotic Cells (Annexin V+) 4.2 ± 0.8%18.5 ± 2.1%41.3 ± 3.7%78.9 ± 5.1%
JC-1 Ratio (Red/Green) 8.5 ± 0.44.1 ± 0.31.8 ± 0.20.6 ± 0.1
Relative ROS Levels (DCF) 1.0x (Baseline)2.4x4.7x6.2x (H₂O₂ Control)

Interpretation Insights: The dose-dependent decrease in the JC-1 Red/Green ratio strongly correlates with the increase in Annexin V+ cells, confirming that mitochondrial depolarization precedes or accompanies the execution of apoptosis. The 4.7-fold spike in ROS at the high dose validates the oxidative stress mechanism[4][5].

References

  • Synthesis, Characterization and Pharmacological Activity of Phenoxy Acetic Acid and Pyrazinium Chlorochromate. ResearchGate. Available at:[Link]

  • Coumarin Induces Cell Cycle Arrest and Apoptosis in Human Cervical Cancer HeLa Cells through a Mitochondria-Dependent Pathway. In Vivo. Available at:[Link]

  • Coumarin-1,2,3-Triazole Conjugates as Molecular Scaffolds for the Selective Induction of ROS-Driven Apoptosis in Cancer Cells in the Development of Pyruvate Kinase M2 Inhibitors. ACS Omega. Available at:[Link]

  • Coumarin–Furoxan Hybrid Suppressed the Proliferation and Metastasis of Triple-Negative Breast Cancer by Activating Mitochondrial Stress and Cell Apoptosis. ACS Pharmacology & Translational Science. Available at:[Link]

  • Apoptosis in Leukemic Cells Induced by Anti-Proliferative Coumarin Isolated from the Stem Bark of Fraxinus rhynchophylla. PubMed Central (PMC). Available at:[Link]

Sources

Method

Application Note & Protocol: Synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one via Pechmann Condensation

Introduction: The Significance of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one 7-hydroxy-4,5-dimethyl-2H-chromen-2-one is a substituted coumarin, a class of benzopyrone compounds widely distributed in nature and of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one

7-hydroxy-4,5-dimethyl-2H-chromen-2-one is a substituted coumarin, a class of benzopyrone compounds widely distributed in nature and of significant interest to the scientific community.[1][2] Coumarin derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticoagulant activities.[2][3][4] The specific substitution pattern of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, with hydroxyl and dimethyl groups, confers a unique combination of lipophilicity and biological activity, making it a valuable scaffold in medicinal chemistry and a target for synthetic exploration.[3][5][6] Its applications are being investigated in pharmaceuticals, fluorescent probes, and agricultural chemicals.[3]

This document provides a detailed, field-proven protocol for the synthesis of this target molecule. The chosen synthetic route is the Pechmann condensation, a classic and efficient acid-catalyzed reaction between a phenol and a β-ketoester.[4][7] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental workflow, and outline the necessary characterization techniques to validate the final product, ensuring both high yield and purity.

Reaction Principle and Mechanism: The Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, valued for its use of readily available starting materials and generally good yields.[8] The reaction joins a phenol with a β-ketoester under acidic conditions.[9] For the synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, the reaction proceeds between 3,5-dimethylphenol and methyl acetoacetate, typically catalyzed by a strong protic acid like concentrated sulfuric acid.

The reaction mechanism, while subject to some debate depending on the specific substrates and conditions, is generally understood to proceed through three key acid-catalyzed stages[4][9][10]:

  • Transesterification: The first step involves the reaction between the phenolic hydroxyl group of 3,5-dimethylphenol and the protonated ester carbonyl of methyl acetoacetate. This forms a new ester intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenol, activated by the hydroxyl group, attacks the keto-carbonyl group of the ester side chain. This intramolecular Friedel-Crafts-type acylation forms the new heterocyclic ring.

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, resulting in the formation of the stable, aromatic π-system of the coumarin core.[4][9]

Pechmann_Mechanism cluster_start Starting Materials cluster_process Reaction Cascade (Acid-Catalyzed) cluster_end Final Product Reactants 3,5-Dimethylphenol + Methyl Acetoacetate Step1 Transesterification Reactants->Step1 H⁺ Step2 Intramolecular Electrophilic Substitution Step1->Step2 Forms new ester intermediate Step3 Dehydration Step2->Step3 Ring closure Product 7-hydroxy-4,5-dimethyl -2H-chromen-2-one Step3->Product Elimination of H₂O Synthesis_Workflow A 1. Reagent Preparation & Chilling B 2. Reaction Setup: Combine Phenol & Ester A->B C 3. Controlled Addition to Acid Catalyst B->C Maintain T < 10°C D 4. Reaction Monitoring (Stir at RT) C->D Allow to warm to RT E 5. Work-up: Pour onto Ice D->E Monitor by TLC F 6. Isolation: Vacuum Filtration E->F Precipitate forms G 7. Purification: Recrystallization F->G Collect crude solid H 8. Characterization (NMR, IR, MS) G->H Obtain pure crystals

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure
  • Catalyst Preparation: Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath. Carefully and slowly add 10 mL of concentrated sulfuric acid to the flask. Allow the acid to cool to below 10°C. [7][11]2. Reactant Mixture: In a separate small beaker or flask, dissolve 1.22 g of 3,5-dimethylphenol in 1.1 mL of methyl acetoacetate. Stir gently until a homogeneous solution is formed.

  • Controlled Addition: Using a glass pipette or dropping funnel, add the 3,5-dimethylphenol/methyl acetoacetate solution dropwise to the chilled, stirring sulfuric acid. Causality Note: This addition is exothermic. Maintaining a low temperature (<10°C) is crucial to prevent uncontrolled side reactions and charring, which would significantly reduce the yield and complicate purification. [11][12]4. Reaction Execution: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 18-24 hours. [12]5. Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., Ethyl Acetate:Hexane 3:7). Spot the starting material mixture and the reaction mixture on a TLC plate. The formation of a new, more polar spot (which is often fluorescent under UV light) indicates product formation. The reaction is considered complete upon consumption of the limiting reagent (3,5-dimethylphenol).

  • Work-up and Precipitation: In a 500 mL beaker, prepare a slurry of approximately 200 g of crushed ice and 100 mL of cold deionized water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker. [11][12]A precipitate should form immediately. Causality Note: The product is insoluble in water. Pouring the acidic reaction mixture into a large volume of ice water simultaneously quenches the reaction and precipitates the crude product, separating it from the water-soluble sulfuric acid and other byproducts.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove any residual acid. [1][12]8. Purification: The crude product is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. [8][13]

Safety Precautions
  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle exclusively in a chemical fume hood. Always add acid to other substances slowly; never add water to acid.

  • Organic Solvents: Ethanol and methyl acetoacetate are flammable. Keep away from open flames and ignition sources.

  • General: Perform all steps of the reaction in a well-ventilated chemical fume hood.

Product Characterization

To confirm the identity and purity of the synthesized 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, the following characterization methods are recommended.

TechniqueExpected Data / Observations
Appearance Yellowish or off-white crystalline solid. [1]
Melting Point Literature values should be consulted for comparison.
¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.24 (s, 3H, C5-CH₃), 2.50 (s, 3H, C4-CH₃), 3.34 (s, 1H, C7-OH), 6.00 (s, 1H, C3-H), 6.54 (s, 1H, C8-H), 6.57 (s, 1H, C6-H). [14]
IR Spectroscopy (KBr, cm⁻¹): ~3155 (broad, O-H stretch), ~1675 (strong, C=O lactone stretch), ~1600-1500 (C=C aromatic stretch), ~1235 & ~1067 (C-O stretch). [14]
Mass Spectrometry EIMS m/z: Expected [M]⁺ at 190.06.

Interpretation Insight: In the ¹H NMR spectrum, the singlets for the aromatic protons (H-6 and H-8) confirm the substitution pattern. The sharp singlets for the two methyl groups will be distinct. The broad singlet for the hydroxyl proton is characteristic and its chemical shift may vary depending on solvent and concentration. The IR spectrum provides clear evidence of the key functional groups: the broad hydroxyl peak and the very strong carbonyl absorption of the lactone ring are definitive markers for a successful synthesis. [14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield Incomplete reaction; decomposition of starting material.Ensure the sulfuric acid is concentrated (98%). Monitor temperature carefully during addition to prevent charring. Allow the reaction to run for the full 18-24 hours.
Dark, Oily Product Charring due to excessive heat during addition; impure starting materials.Repeat the synthesis with strict temperature control (<10°C). Purify starting materials if their quality is suspect. The crude oil may still be purified via column chromatography.
Product Fails to Crystallize Presence of impurities; insufficient cooling.Ensure all acid is removed during washing. Try adding a seed crystal to initiate crystallization. If it remains an oil, purify by silica gel column chromatography.
Broad Melting Point Range Impure product.Repeat the recrystallization process, potentially using a different solvent system (e.g., ethanol/water mixture).

References

  • Wikipedia. Pechmann condensation. [Link]

  • Valizadeh, H., & Gholipur, H. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9574–9578. [Link]

  • ACS Publications. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2011). Mechanism of the Pechmann Reaction: A Theoretical Study. [Link]

  • PubMed. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]

  • ResearchGate. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. [Link]

  • Taylor & Francis Online. (2003). SYNTHESIS AND BIOLOGICAL SCREENING OF 7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE, 7-HYDROXY-4,5-DIMETHYL-2H-CHROMEN-2-ONE AND THEIR SOME DERIVATIVES. Natural Product Research, 17(2), 115-125. [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances. [Link]

  • SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 66-72. [Link]

  • PMC. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3901. [Link]

  • Google Patents. (2010). CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin.
  • ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]

  • MDPI. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 26(2), 395. [Link]

  • PharmRecord. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

  • European Journal of Chemistry. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. 16, 275-286. [Link]

  • JETIR. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. [Link]

  • Gilson. (n.d.). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 7-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one (also known as 7-hydroxy-4,5-dimethylcoumarin).

This compound is synthesized via the Pechmann condensation of orcinol (5-methylresorcinol) and ethyl acetoacetate (EAA). While this is a cornerstone reaction in synthetic organic chemistry (1), achieving high yields requires precise control over reaction kinetics, catalyst selection, and thermodynamics to prevent competitive side reactions.

Reaction Workflow & Mechanistic Pathway

G R1 Orcinol (5-methylresorcinol) Cat Lewis/Brønsted Acid Catalyst (e.g., Zn0.925Ti0.075O) R1->Cat R2 Ethyl Acetoacetate (EAA) R2->Cat Side Side Reaction: EAA Self-Condensation (Dehydroacetic Acid) R2->Side Excess EAA / Dilute Solvents I1 Transesterification Intermediate Cat->I1 I2 Intramolecular Electrophilic Attack I1->I2 Cyclization I3 Dehydration (-H₂O) I2->I3 Prod 7-Hydroxy-4,5-dimethyl- 2H-chromen-2-one I3->Prod

Mechanistic pathway and side-reaction dynamics for 7-hydroxy-4,5-dimethylcoumarin synthesis.

Expert Troubleshooting FAQs

Q: Why is my reaction yielding a dark, tarry mixture instead of a clean crystalline product? A: This is a classic symptom of using harsh Brønsted acids (like concentrated H₂SO₄) on highly activated substrates. Orcinol is exceptionally electron-rich due to its two hydroxyl groups and methyl group. When exposed to strong liquid acids, the aromatic ring undergoes competitive sulfonation and oxidative polymerization, leading to tarry byproducts. Solution: Switch to a tailored heterogeneous Lewis acid catalyst, such as Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, which provides sufficient Lewis acidity to activate the EAA carbonyl without degrading the phenol (2).

Q: How does the stoichiometry of ethyl acetoacetate (EAA) affect the reaction? A: EAA can undergo acid-catalyzed self-condensation to form dehydroacetic acid. This bimolecular side reaction accelerates when EAA is present in large excess or when the primary transesterification step with orcinol is sluggish. Solution: Maintain a strict 1:1 to 1:1.2 molar ratio of orcinol to EAA. Do not use EAA as a solvent.

Q: What is the optimal solvent system for this condensation? A: Solvent-free (neat) conditions are highly recommended. Removing the solvent increases the local concentration of the reactants. Kinetically, this higher collision frequency drives the bimolecular transesterification and subsequent intramolecular cyclization much faster than in dilute solutions, effectively outcompeting side reactions.

Q: My isolated product contains structural isomers. How did this happen? A: The steric hindrance of the methyl group at the C5 position of orcinol directs the electrophilic attack primarily to the C4/C6 positions, yielding the desired 4,5-dimethylcoumarin derivative. However, excessive heating (>130 °C) provides enough thermal energy to overcome the activation barrier for attack at the sterically hindered C2 position (between the two hydroxyls). Strict temperature control ensures high regioselectivity.

Quantitative Data: Catalyst System Comparisons

To optimize your yield, review the following field-proven catalytic systems. Transitioning away from classical homogeneous acids to heterogeneous or ionic liquid systems drastically improves product recovery.

Catalyst SystemReaction ConditionsTimeTypical Yield (%)Mechanistic Impact / Causality
Conc. H₂SO₄ 10 °C to RT, neat12–24 h45–60%Strong Brønsted acidity causes sulfonation and oxidative tarring of the activated orcinol ring.
[MBSPy][HSO₄] Ionic Liquid Room Temp, neat1–2 h~80%Provides a dual solvent/catalyst role; stabilizes the transesterification intermediate via hydrogen bonding (3).
Zn₀.₉₂₅Ti₀.₀₇₅O NPs 110 °C, neat2–5 h~88%Mild Lewis acidity activates the EAA carbonyl without degrading the phenol; easily recoverable.
InCl₃ (Mechanochemical) Room Temp, milling10–30 min80–85%High shear forces and lack of solvent drive rapid intramolecular electrophilic attack.
Self-Validating Experimental Protocol

This protocol utilizes a recyclable solid acid catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O) under solvent-free conditions. It is designed as a self-validating system , meaning each step contains a built-in physical or chemical check to ensure success before proceeding.

Step 1: Reagent Quality Control

  • Action: Inspect the orcinol (5-methylresorcinol) precursor.

  • Validation Check: Pure orcinol must be a white to pale-yellow crystalline solid. If the powder is dark brown, it has undergone auto-oxidation. You must recrystallize it from minimal hot water before proceeding to prevent introducing radical inhibitors into the reaction.

Step 2: Solvent-Free Condensation

  • Action: In a 50 mL round-bottom flask, combine 10 mmol of pure orcinol, 11 mmol of EAA, and 10 mol% of Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles. Heat the mixture to 110 °C with continuous magnetic stirring.

  • Causality: Solvent-free conditions maximize collision frequency, while the mild Lewis acidity of the Ti-doped ZnO matrix drives cyclization without sulfonating the phenol.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the orcinol spot disappears and a new product spot exhibiting intense blue fluorescence under 365 nm UV light emerges.

Step 3: Workup and Catalyst Recovery

  • Action: Cool the mixture to room temperature and dissolve the crude mass in 20 mL of ethyl acetate. Centrifuge the suspension at 4000 rpm for 10 minutes.

  • Validation Check: A solid pellet of the Zn₀.₉₂₅Ti₀.₀₇₅O catalyst will form at the bottom of the tube. Decant the clear supernatant. The successful formation of this pellet validates the quantitative recovery of the heterogeneous catalyst, which can be washed with ethanol and reused for up to seven cycles.

Step 4: Purification and Structural Confirmation

  • Action: Concentrate the supernatant under reduced pressure. Recrystallize the resulting crude solid from hot ethanol.

  • Validation Check: Dry the purified crystals and determine the melting point. A sharp melting point of 189–190 °C confirms the successful synthesis and high purity of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one.

References
  • Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Application Note. Benchchem. 1

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega / NIH. 2

  • Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina. RSC Advances / NIH. 3

  • Synthesis of Substituted Coumarins via Brønsted Acid Mediated Condensation of Allenes with Substituted Phenols or Anisoles. ACS Publications. 4

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one in Experimental Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 7-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, a coumarin derivative with notable biological activities.[1] Poor aqueous solubility is a common hurdle in the development of many promising compounds, and this guide is designed to provide you with the expertise and practical solutions to overcome these challenges in your assays.[2][3][4]

Understanding the Challenge: The Physicochemical Properties of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one

7-hydroxy-4,5-dimethyl-2H-chromen-2-one (molecular formula C₁₁H₁₀O₃) is a coumarin derivative.[1] Its structure, featuring a hydroxyl group and two methyl groups, contributes to its lipophilic nature and, consequently, its limited solubility in aqueous solutions.[1] This characteristic is common among many coumarin-based compounds and can lead to several issues in experimental assays, including precipitation, inaccurate concentration determination, and unreliable biological data.[5][6]

Frequently Asked Questions (FAQs)

Q1: My 7-hydroxy-4,5-dimethyl-2H-chromen-2-one is precipitating out of my aqueous assay buffer. What is the first step to troubleshoot this?

A1: The immediate cause of precipitation is exceeding the compound's solubility limit in the aqueous environment. The first and most critical step is to ensure you are using an appropriate solvent to create a concentrated stock solution before diluting it into your final assay buffer.

Initial Troubleshooting Steps:

  • Stock Solution Preparation: 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, like many other coumarins, is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5][7] It is standard practice to first dissolve the compound in 100% DMSO to create a high-concentration stock solution.[8]

  • Controlled Dilution: When diluting the DMSO stock into your aqueous buffer, do so in a stepwise or serial manner.[9] Avoid adding a small volume of concentrated stock directly into a large volume of buffer, as this can cause localized supersaturation and immediate precipitation.[9] Instead, create an intermediate dilution in your assay buffer before reaching the final desired concentration.

  • Final DMSO Concentration: While DMSO is an excellent solvent, it can interfere with biological assays at higher concentrations.[10][11][12] Aim for a final DMSO concentration in your assay that is typically below 1%, and ideally at or below 0.5%, a range generally well-tolerated by most cell lines and enzyme systems.[6][13] Always determine the tolerance of your specific assay to DMSO.

Q2: I've prepared my compound in DMSO, but I'm still observing precipitation at my desired final concentration in the assay. What are my next options?

A2: If precipitation persists even with a DMSO stock, you will need to explore more advanced formulation strategies to enhance the compound's apparent solubility in the aqueous assay medium.

Advanced Solubilization Strategies:

StrategyMechanism of ActionKey Considerations
Co-solvents Using a water-miscible organic solvent in conjunction with your aqueous buffer can increase the solubility of hydrophobic compounds.[6]Common co-solvents include polyethylene glycol (PEG) and propylene glycol. The choice and concentration must be optimized for both solubility and minimal assay interference.[6]
pH Adjustment For ionizable compounds, altering the pH of the buffer can significantly impact solubility. The 7-hydroxyl group on the coumarin ring is weakly acidic.Increasing the pH of the buffer will lead to deprotonation of the hydroxyl group, forming a more soluble phenolate salt. However, you must ensure the pH remains within the optimal range for your biological assay.
Use of Surfactants Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[14]Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used. It's crucial to work with concentrations above the critical micelle concentration (CMC) and to verify that the surfactant itself does not interfere with the assay.
Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[14][15]The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) depends on the size and shape of the guest molecule.
Q3: Could the observed lack of activity or inconsistent results in my assay be due to solubility issues rather than the compound's intrinsic biological properties?

A3: Absolutely. This is a critical point often overlooked. If a compound is not fully dissolved, the actual concentration exposed to the biological target (e.g., enzyme, cell) will be lower and more variable than the nominal concentration.[6] This can lead to:

  • False Negatives: The compound appears inactive because the effective concentration is below the threshold for a biological response.

  • Poor Reproducibility: Inconsistent dissolution between experiments leads to variable results.

  • Artifacts: Compound precipitation can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence).

Workflow to Deconvolute Solubility from Biological Activity:

A Inconsistent/No Activity Observed B Visually Inspect Assay Wells for Precipitation A->B D Precipitation Observed B->D Yes E No Precipitation Observed B->E No C Perform Kinetic Solubility Assay in Assay Buffer C->D Precipitation at Assay Concentration H Confirm True Biological Activity C->H Soluble at Assay Concentration F Optimize Solubilization Strategy (See Q2) D->F E->C I Investigate Other Mechanisms (e.g., compound stability, assay interference) E->I G Re-run Assay with Optimized Formulation F->G G->H

Caption: Troubleshooting workflow for solubility-related assay issues.

Q4: How can I determine the maximum soluble concentration of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one in my specific assay buffer?

A4: Performing a simple kinetic solubility test is a practical way to determine the solubility limit under your exact experimental conditions.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of this stock solution in your final assay buffer. Ensure the final DMSO concentration is consistent across all dilutions and matches what you will use in your assay.

  • Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).

  • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles). It is best to do this against a dark background.[9]

  • The highest concentration that remains clear is your maximum working concentration for that specific buffer system.

Q5: Are there any concerns about the stability of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one in different buffers?

A5: Yes, pH can affect the stability of coumarin derivatives. While specific stability data for 7-hydroxy-4,5-dimethyl-2H-chromen-2-one is not extensively published, related compounds can undergo hydrolysis, particularly under strongly acidic or basic conditions, which could lead to a loss of activity over time.[16]

Recommendations:

  • pH Considerations: Whenever possible, maintain the pH of your stock solutions and assay buffers in the neutral range (pH 6-8), unless a different pH is required for solubility or to mimic physiological conditions.

  • Fresh Preparations: It is always best practice to prepare fresh dilutions of your compound from a frozen DMSO stock for each experiment. Avoid storing aqueous solutions of the compound for extended periods.[5]

  • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[9]

Concluding Remarks

Successfully navigating the solubility challenges of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one is fundamental to obtaining reliable and reproducible data. By systematically addressing stock solution preparation, employing appropriate dilution techniques, and utilizing advanced solubilization strategies when necessary, researchers can unlock the full potential of this and other promising, yet poorly soluble, compounds in their experimental assays.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec DMPK. (2024).
  • PMC. (n.d.).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Drug Discovery Online. (2023).
  • PMC. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • Blog. (2025). Does 99.9% DMSO affect the activity of enzymes?.
  • Smolecule. (2023). 7-hydroxy-4,5-dimethyl-2H-chromen-2-one.
  • Cayman Chemical. (n.d.).
  • ACS Publications. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • MDPI. (2025).
  • CymitQuimica. (n.d.). 7-Hydroxy-4-methyl-2H-chromen-2-one | CymitQuimica.
  • PMC. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
  • NCBI Bookshelf - NIH. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • PMC. (n.d.).
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID.
  • (n.d.). 7-Hydroxy-4-methyl-2H-chromen-2-one.
  • BenchChem. (n.d.). Solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin in various solvents.
  • ACS Publications. (2020).
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Coumarin Solubility Challenges in Biological Assays.
  • BenchChem. (n.d.). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
  • Sigma-Aldrich. (n.d.). 7-Hydroxy-4-methyl-2H-chromen-2-one.
  • Reddit. (2022).
  • (2005). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.
  • ResearchGate. (2026). (PDF)
  • ResearchGate. (2010).
  • Institute for Forensic Research, Training, and Innovation (IFRTI). (n.d.). Stability of Mitragynine and 7-Hydroxymitragynine.
  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a.
  • PubMed. (2003).
  • Sigma-Aldrich. (n.d.). 7-hydroxy-4-methyl-2h-chromen-2-one.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • PMC - NIH. (n.d.).
  • ChemicalBook. (n.d.). 2,5-Dimethyl-7-hydroxy chromone | 38412-47-4.

Sources

Troubleshooting

Technical Support Center: Optimizing Coumarin Synthesis Workflows

Welcome to the Coumarin Synthesis Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, optimized protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Coumarin Synthesis Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights for synthesizing coumarin derivatives.

Coumarin scaffolds are highly privileged structures in medicinal chemistry and materials science. However, synthesizing them efficiently requires precise control over reaction conditions. This guide focuses on the two most prominent pathways: the Pechmann condensation and the Knoevenagel condensation , emphasizing green chemistry principles, yield optimization, and self-validating experimental designs.

Synthesis Strategy Decision Matrix

Selecting the correct synthetic route is the first step in optimization. The choice between Pechmann and Knoevenagel condensations depends entirely on the electronic nature of your starting materials and your tolerance for acidic versus basic/aqueous conditions.

Workflow Start Select Starting Materials Phenol Phenol + β-Ketoester Start->Phenol Aldehyde Salicylaldehyde + Active Methylene Start->Aldehyde Pechmann Pechmann Condensation (Acid Catalysis) Phenol->Pechmann Knoevenagel Knoevenagel Condensation (Base/Aqueous Catalysis) Aldehyde->Knoevenagel OptPech Solid Acids (e.g., Zn-Ti-O) Solvent-Free, 110-130°C Pechmann->OptPech OptKnoe Choline Chloride in H2O Ultrasound, 25-80°C Knoevenagel->OptKnoe

Decision matrix for selecting and optimizing coumarin synthesis routes.

Core Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Solvent-Free Pechmann Condensation (Solid Acid Catalyst)

This protocol utilizes heterogeneous solid acids (e.g., Sulfamic Acid or Zn₀.₉₂₅Ti₀.₀₇₅O NPs) to drive the reaction without toxic solvents, minimizing waste and simplifying workup[1][2].

  • Reactant Loading: In a septum-sealed reaction vial, combine the substituted phenol (1.0 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1.2 to 2.0 mmol)[2]. Add 10 mol% of the solid acid catalyst (e.g., sulfamic acid)[2].

  • Thermal Activation: Heat the mixture to 110°C–130°C under constant stirring for 40 to 180 minutes, depending on the catalyst[1][2].

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is progressing if the highly fluorescent phenol spot (visible under 254 nm UV light) diminishes and a new, distinct blue/green fluorescent spot (the coumarin product) appears at a higher Rf value.

  • Catalyst Recovery: Cool the mixture to room temperature. Dissolve the crude mass in warm ethyl acetate. Centrifuge or filter the mixture to separate the insoluble solid acid catalyst[3].

    • Validation Checkpoint: Wash the recovered catalyst with ethanol and dry at 80°C for 2 hours. Ensure the recovered mass is at least 90% of the initial loading to validate recyclability[2].

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from an ethanol-water mixture[2].

Protocol B: Green Knoevenagel Condensation (Aqueous Choline Chloride)

This method leverages biodegradable deep eutectic solvents (DES) or aqueous choline chloride to synthesize 3-substituted coumarins rapidly[4][5].

  • Reaction Setup: Combine salicylaldehyde (1.0 mmol) and an active methylene compound (e.g., diethyl malonate, 1.0 mmol) in an aqueous solution containing 10% w/w choline chloride[5][6].

  • Activation: Stir the mixture at room temperature (25–30°C) or apply ultrasound irradiation for 1 to 2 hours[4][5].

    • Validation Checkpoint: The initially clear or slightly cloudy solution will begin to precipitate a solid mass as the highly hydrophobic coumarin product forms and crashes out of the aqueous phase.

  • Isolation: Filter the precipitated solid directly. The aqueous choline chloride filtrate can be reserved and recycled for up to five subsequent runs without significant loss of catalytic activity[5].

  • Purification: Wash the solid with ice-cold water and recrystallize from ethanol[7].

Quantitative Optimization Data

The following tables summarize the causality between reaction conditions and overall yield, allowing you to benchmark your experimental setup against literature standards.

Table 1: Pechmann Condensation Optimization Parameters

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic AdvantageRef
p-TsOH (Homogeneous)Ethanol78 (Reflux)4–6 h60–75Standard acid catalysis; requires neutralization.[8]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsSolvent-Free1101–3 h85–95High surface area accelerates Michael addition.[1]
Sulfamic Acid (10 mol%)Solvent-Free13040 min84Excellent proton source; easily recoverable.[2]

Table 2: Knoevenagel Condensation Optimization Parameters

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic AdvantageRef
Piperidine (10 mol%)Ethanol8018 h65–80Classic enolate formation; long reaction time.[7][8]
Choline Chloride (10%)Aqueous25–301–2 h79–98Hydrophobic effect drives product precipitation.[4][5]
Choline Chloride:UreaDES80 (US*)< 1 h85–98Ultrasound (US) enhances mass transfer in DES.[5]

Troubleshooting Guides & FAQs

Q1: I am observing exceptionally low yields in my Pechmann condensation when using phenols with electron-withdrawing groups (e.g., nitrophenols). How can I drive the reaction forward? Causality & Solution: The Pechmann reaction relies on an electrophilic aromatic substitution step (Michael addition). Electron-withdrawing groups (EWGs) severely deactivate the aromatic ring, making the nucleophilic attack on the activated β-ketoester intermediate highly unfavorable, often resulting in poor or zero yield[1][9]. Actionable Fix: Switch to a more aggressive Lewis acid catalyst (e.g., InCl₃ or ZrCl₄) or utilize high-speed ball milling (mechanochemistry) to overcome the activation energy barrier[10]. Alternatively, if the target allows, synthesize the coumarin via a Knoevenagel condensation using a pre-formulated salicylaldehyde bearing the EWG, as this pathway relies on enolate chemistry rather than aromatic nucleophilicity[4][7].

Q2: My Pechmann reaction mixture contains a significant amount of chromone side products. How do I improve regioselectivity? Causality & Solution: Chromones are a common thermodynamic side product in coumarin synthesis. They typically form when the reaction temperature is excessively high or when the acidic conditions are too harsh, causing alternative cyclization pathways to outcompete the desired transesterification-first route[3]. Actionable Fix: Carefully control the reaction temperature. Lower the temperature by 10–20°C to favor the kinetic coumarin product. Additionally, switch from a harsh homogeneous acid (like H₂SO₄) to a milder solid acid catalyst (like poly(4-vinylpyridinium) hydrogen sulfate)[1][3].

Q3: In the Knoevenagel synthesis of 3-substituted coumarins, my product fails to crystallize from the reaction mixture. What is the standard recovery protocol? Causality & Solution: Poor crystallization often occurs when the solvent volume is too high, keeping the coumarin product below its saturation point, or when unreacted starting materials act as co-solvents[7]. Actionable Fix: Reduce the solvent volume by approximately half using a rotary evaporator. Induce crystallization by cooling the concentrated solution to 4°C. If crystallization remains sluggish, add a non-polar anti-solvent like diethyl ether to force the hydrophobic coumarin out of solution[7].

Q4: How do I prevent catalyst deactivation when using solid acids (like sulfamic acid) in solvent-free Pechmann conditions? Causality & Solution: In solvent-free conditions, water is generated as a byproduct during the final dehydration/ring-closure step. This water can adsorb onto the active sites of solid acid catalysts, effectively poisoning them and halting the catalytic cycle[2]. Actionable Fix: Ensure your reaction vessel is equipped to vent or trap moisture (e.g., using a Dean-Stark apparatus if a minimal entrainer solvent is added, or a continuous flow of inert gas over the solvent-free melt). When recovering the catalyst, dry it thoroughly at 80°C for at least 2 hours to desorb any trapped water before reuse[2].

Mechanistic Pathway

Understanding the step-by-step mechanism is crucial for rational troubleshooting. The Pechmann condensation is a cascade reaction that must proceed in a specific sequence to avoid side products.

Mechanism S1 1. Transesterification S2 2. Michael Addition (Electrophilic Attack) S1->S2 H+ Catalyst S3 3. Dehydration & Cyclization S2->S3 Intramolecular Prod Coumarin Scaffold S3->Prod -H2O

Three-step mechanism of the acid-catalyzed Pechmann condensation.

References

  • RSC Publishing. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Available at: [Link]

  • NIH. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]

  • ResearchGate. Greener coumarin synthesis by Knoevenagel condensation using biodegradable choline chloride. Available at: [Link]

  • MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Available at: [Link]

  • NIH. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Available at:[Link]

  • Researcher.Life. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. Available at: [Link]

  • Arkivoc. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Stability of 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural and photophysical nuances of coumarin derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural and photophysical nuances of coumarin derivatives. 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one is a highly valuable fluorophore and bioactive scaffold. However, its stability is heavily dictated by solvent polarity, pH, and storage conditions.

This guide dissects the causality behind solvent-induced degradation and provides self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound lose its fluorescence and degrade when dissolved in basic aqueous buffers or protic solvent mixtures? A1: This is a classic case of base-catalyzed lactone ring opening. The coumarin core is a cyclic ester (lactone). In the presence of water and elevated pH (or nucleophilic protic solvents like methanol), hydroxide or alkoxide ions attack the electrophilic carbonyl carbon at the C2 position. This cleaves the lactone ring, forming a highly unstable cis-coumarinic acid intermediate[1]. Over time, or under thermal stress, this intermediate isomerizes into the thermodynamically stable trans-coumaric acid derivative, permanently destroying the conjugated system responsible for the compound's signature fluorescence[1]. In severe cases of extended hydrolysis, 7-hydroxy-4,5-dimethylcoumarin can even degrade further into orcacetophenone[2]. Causality Check: While the steric hindrance provided by the 4,5-dimethyl groups offers slight protection compared to unsubstituted umbelliferone, it cannot wholly prevent hydrolysis at pH > 8.0.

Q2: Is it safe to store stock solutions of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one in DMSO for extended periods? A2: Yes, but with strict caveats. Anhydrous DMSO is an excellent aprotic solvent that prevents lactone hydrolysis. However, DMSO is highly hygroscopic. If the vial is repeatedly opened in a humid environment, atmospheric water is introduced, initiating micro-hydrolysis over time. Furthermore, under oxidative conditions or prolonged exposure to elevated temperatures, coumarin derivatives in organic solvents can undergo oxidative degradation[3]. Best Practice: Always aliquot DMSO stock solutions into single-use tubes and store them at -20°C in the dark.

Q3: How do protic solvents like Methanol (MeOH) and Ethanol (EtOH) affect photostability during live-cell imaging or UV assays? A3: Protic solvents participate in strong hydrogen bonding with the C7-hydroxyl group and the C2-carbonyl oxygen. While this can enhance fluorescence through solvatochromism, it also increases the molecule's susceptibility to photochemical degradation. When exposed to UV light (e.g., 254 nm) or prolonged sunlight in EtOH, coumarins undergo rapid photodegradation, forming structural isomers and cyclobutane-fused dimers[3].

Part 2: Degradation Pathway Visualization

degradation_pathway A 7-OH-4,5-diMe-Coumarin (Intact Lactone) B Hydrolysis (High pH / Protic) A->B C cis-Coumarinic Acid (Unstable) B->C C->A Acidification D trans-Coumaric Acid (Stable Degradant) C->D Isomerization E Orcacetophenone (Severe Hydrolysis) C->E Decarboxylation

Pathway of base-catalyzed lactone ring opening and degradation.

Part 3: Quantitative Stability Data

To facilitate precise experimental planning, the following table summarizes the expected stability of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one across various solvent systems, synthesized from standardized degradation profiles of structurally related umbelliferone derivatives[1][2][3].

Solvent SystemEnvironmental ConditionTimeframeEst. Degradation (%)Primary Degradation Mechanism
Anhydrous DMSO -20 °C, Dark, Sealed6 months< 2%None (Highly Stable)
Methanol (MeOH) Room Temp, Ambient Light7 days~10 - 15%Mild Photodegradation
Ethanol (EtOH) UV Exposure (254 nm)6 days~40 - 50%Photochemical Isomerization / Dimerization
Aqueous Buffer (pH 9.0) Room Temp24 hours> 85%Lactone Ring Opening (Coumaric acid)
0.1 M NaOH (aq) 60 °C (Thermal Stress)4 hours> 95%Severe Hydrolysis (Orcacetophenone formation)

Part 4: Validated Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system . The following methodologies include built-in controls to verify that the observed phenomena are genuine chemical behaviors, not artifactual errors.

workflow_protocol S1 1. Lyophilized Powder (Store at -20°C) S2 2. Reconstitute in Anhydrous DMSO S1->S2 S3 3. Aliquot into Amber Microvials S2->S3 S4 4. Blanket with Argon & Seal tightly S3->S4 S5 5. Working Solution (Dilute before use) S4->S5

Workflow for preparing and storing highly stable coumarin stock solutions.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Water and oxygen are the primary catalysts for lactone degradation. By eliminating them at the source, we arrest the degradation kinetics.

  • Preparation: Weigh 5.0 mg of lyophilized 7-hydroxy-4,5-dimethyl-2H-chromen-2-one powder into a pre-dried, amber glass vial.

  • Solubilization: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO (ensure water content is <0.005%). Vortex gently until complete dissolution.

  • Aliquotting: Divide the solution into 50 µL aliquots using low-bind, amber microcentrifuge tubes.

    • Self-Validation Step: Weigh the first and last aliquot on an analytical balance to ensure no solvent evaporation occurred during the aliquoting process.

  • Inert Gas Blanketing: Gently purge the headspace of each tube with Argon or Nitrogen gas for 3 seconds before sealing to displace oxidative atmospheric oxygen.

  • Storage: Store immediately at -20°C. Thaw each aliquot only once prior to use.

Protocol B: Real-Time Monitoring of Solvent-Induced Degradation via HPLC-UV

Causality: By tracking the disappearance of the parent peak and the emergence of the trans-coumaric acid peak, we can calculate precise half-lives in specific assay buffers.

  • Sample Preparation: Spike 10 µL of the DMSO stock solution into 990 µL of the target experimental solvent (e.g., pH 8.5 Tris buffer).

  • Control Preparation (Self-Validation): Spike 10 µL of the DMSO stock into 990 µL of pH 4.0 acetate buffer (where the lactone ring is completely stable). This acts as your 100% recovery baseline to rule out injection volume errors.

  • Chromatography Setup: Use a C18 Reverse-Phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Monitor absorbance at 320 nm (optimal for the intact coumarin) and 280 nm (to capture the ring-opened degradation products).

  • Time-Course Analysis: Inject 5 µL of the sample every 2 hours for a 24-hour period. Calculate the area under the curve (AUC) for the parent peak relative to the stable control.

Part 5: References

1.[1] Title: Umbelliferone instability during an analysis involving its extraction process Source: PMC / National Institutes of Health URL: [Link]

2.[3] Title: Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species Source: ACS Publications / Journal of Natural Products URL: [Link]

3.[2] Title: A Meticulous Review on Coumarin Derivatives as a Marvel Medication for Thousands of Ailments Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Coumarins

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic coumarins. This guide is designed to provide in-depth troubleshooting for common issues encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic coumarins. This guide is designed to provide in-depth troubleshooting for common issues encountered during the evaluation of the biological activity of these versatile compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

I. Issues Related to Compound Solubility and Aggregation

Low aqueous solubility is a frequent challenge with synthetic coumarins, leading to precipitation in biological assays and unreliable results. This section addresses common questions related to this critical issue.

Q1: My synthetic coumarin precipitated when I added it to the aqueous assay buffer. What are the immediate troubleshooting steps?

A1: Compound precipitation is a primary reason for observing low or inconsistent bioactivity. The actual concentration of the compound in solution is significantly lower than intended, leading to a diminished dose-response. Here is a systematic approach to address this:

  • Verify Stock Solution Integrity: Before troubleshooting downstream steps, ensure your stock solution (typically in an organic solvent like DMSO) is fully dissolved. Visually inspect for any crystals or cloudiness. If present, gentle warming or sonication can help redissolve the compound.[1]

  • Optimize the Dilution Method: The way you dilute your stock solution into the aqueous buffer is critical.

    • Gradual Addition: Add the stock solution dropwise to the assay buffer while gently vortexing.[1] This avoids localized high concentrations that can cause the compound to "crash out" of solution.

    • Stepwise Dilution: A serial dilution approach is recommended over a single large dilution to prevent rapid changes in solvent composition.[1]

  • Check Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells and can also affect protein structure and function.

    • For cell-based assays using DMSO, aim for a final concentration at or below 0.1%.[1] Most cell lines can tolerate up to 0.5%, but primary cells may be more sensitive.[1]

If these initial steps do not resolve the precipitation, you may need to consider more advanced solubilization strategies.

Q2: How can I systematically improve the solubility of my coumarin derivative for biological assays?

A2: If basic troubleshooting fails, several strategies can be employed to enhance the aqueous solubility of your coumarin.

  • Co-solvents: The use of a water-miscible organic solvent in conjunction with your aqueous buffer can improve the solubility of hydrophobic compounds.[1] Common choices include polyethylene glycol (PEG) and propylene glycol (PG).[1] It is crucial to optimize the type and concentration of the co-solvent to maximize solubility while minimizing any potential interference with the assay or toxicity to the biological system.[2]

  • pH Adjustment: For coumarin derivatives with ionizable functional groups, modifying the pH of the buffer can dramatically increase solubility.[1]

    • Acidic Coumarins: Increasing the pH will lead to deprotonation, increasing their solubility.

    • Basic Coumarins: Decreasing the pH will result in protonation, enhancing their solubility.

  • Formulation with Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like coumarins, forming a water-soluble inclusion complex.

    • Nanoparticle-based Delivery Systems: Encapsulating your coumarin derivative into systems like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve both solubility and bioavailability.[1]

The choice of method will depend on the specific chemical properties of your coumarin and the constraints of your biological assay.

Experimental Protocol: Kinetic Solubility Test in Assay Medium

This simple test helps determine the concentration at which your coumarin derivative begins to precipitate in your specific assay medium.

  • Prepare a high-concentration stock solution of your coumarin in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of your stock solution in your specific assay medium (e.g., cell culture media, buffer) in a 96-well plate.

  • Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).

  • Visually inspect each well for signs of precipitation (cloudiness, crystals). A plate reader that can measure light scattering can also be used for a more quantitative assessment.

  • The highest concentration at which no precipitate is observed is your approximate kinetic solubility limit in that specific medium.

II. Compound Stability and Purity

The stability and purity of your synthetic coumarin are paramount for obtaining reliable bioactivity data. Degradation or the presence of impurities can lead to a loss of activity or even produce confounding off-target effects.

Q3: I suspect my coumarin derivative might be degrading in the assay buffer. How can I check for this?

A3: The stability of coumarins can be influenced by factors such as pH, temperature, and exposure to light.[3] Some coumarin derivatives are known to undergo degradation under certain pH conditions.[3][4]

To assess the stability of your compound, you can perform a time-course experiment using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Assessing Compound Stability by HPLC
  • Prepare a solution of your coumarin derivative in your assay buffer at the final desired concentration.

  • Incubate the solution under the exact conditions of your biological assay (e.g., temperature, light exposure).

  • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze each aliquot by HPLC. A decrease in the peak area of your parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Run control samples of the compound in a stable solvent (e.g., acetonitrile or DMSO) to ensure any observed changes are due to the assay conditions.[3]

Q4: My synthetic coumarin has been confirmed to be pure by NMR and Mass Spectrometry, but the bioactivity is still low. What else could be the issue?

A4: While NMR and MS are excellent for structural confirmation, they may not detect all types of impurities.

  • Residual Solvents or Reagents: Trace amounts of reagents from the synthesis (e.g., acids, bases, catalysts) can interfere with biological assays. Ensure your purification methods (e.g., column chromatography, recrystallization) are robust.

  • Purity Assessment by HPLC: For bioactivity studies, purity should ideally be assessed by HPLC, aiming for >95% purity. This method is more sensitive for detecting minor impurities that could affect your results.

  • Proper Storage: Ensure your compound is stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation over time. Stock solutions in DMSO should be stored at -20°C.[5][6]

III. Structure-Activity Relationship (SAR) Considerations

The biological activity of a coumarin is intimately linked to its chemical structure. The type and position of substituents on the coumarin ring are critical determinants of its pharmacological effects.[7][8][9]

Q5: I synthesized a coumarin derivative, but it shows significantly lower activity than a similar published compound. What structural features should I consider?

A5: Even minor structural changes can have a profound impact on bioactivity. Here are some key SAR principles for coumarins:

  • Hydroxyl Groups: The presence and position of phenolic hydroxyl groups are often crucial for antioxidant and anticancer activities.[10] However, these same groups can sometimes reduce antimicrobial activity.[10]

  • Substituents at C4: The introduction of hydrophobic, electron-withdrawing groups at the C-4 position has been shown to enhance the inhibitory capacity of some coumarins against specific targets.[11] Conversely, hydrophilic groups at this position may be detrimental to activity.[11]

  • Substituents at C3: The nature of the substituent at the C3 position can also significantly modulate activity. For example, modifying a carboxyl group at this position can have a substantial effect on antibacterial and anticancer properties.[12]

  • Halogenation: The addition of halogen substituents, such as bromine, can enhance the anti-lipid peroxidation activity of coumarins.[13]

  • Overall Lipophilicity: While increased lipophilicity can sometimes improve cell permeability, it can also lead to the solubility issues discussed earlier. A balance must be struck to maintain adequate aqueous solubility.

If your compound is showing low activity, carefully compare its structure to more active analogs in the literature and consider whether a key interacting group is missing or if an unfavorable group has been introduced.

Data Presentation: Impact of Substituents on Bioactivity

The following table summarizes how different substituents can influence the bioactivity of the coumarin scaffold, based on published findings.

Substituent/PositionCommon Bioactivity ImpactReference(s)
Phenolic Hydroxyl GroupsOften increases antioxidant and anticancer activity.[10]
Hydrophobic group at C4Can enhance activity against certain targets (e.g., Mcl-1).[11]
Bromo-substituentsMay enhance anti-lipid peroxidation activity.[13]
Aryl-alkyl ether groupsCan enhance antimicrobial activity.[10]

IV. Assay-Related Issues and Best Practices

The design and execution of your biological assay can also be a source of variability and seemingly low bioactivity.

Q6: Could my choice of solvent be interfering with the assay and giving a false negative result?

A6: Yes, this is a critical consideration. While DMSO is a common solvent for preparing stock solutions, it is not inert.

  • Direct Biological Effects: DMSO can have its own biological effects, which may interfere with your assay.[2] For example, it has been shown to influence the antibacterial effect of some compounds.[14]

  • Assay Interference: In some antioxidant assays, DMSO itself can interfere with the measurements.[2]

It is always essential to run a vehicle control, which contains the same final concentration of the solvent used to dissolve your test compound. This allows you to subtract any background effects of the solvent itself. If you suspect solvent interference, consider alternative solvents like propylene glycol, which may have less impact on certain assays.[2]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low bioactivity in synthetic coumarins.

TroubleshootingWorkflow start Low Bioactivity Observed solubility Check for Precipitation (Visual & Light Scatter) start->solubility stock_integrity Verify Stock Solution (No Crystals) solubility->stock_integrity Precipitate Observed stability Assess Compound Stability (HPLC Time-course) solubility->stability No Precipitate dilution Optimize Dilution (Gradual, Stepwise) stock_integrity->dilution solvent_conc Check Final Solvent % (Aim for ≤0.1% DMSO) dilution->solvent_conc solubility_strategies Advanced Solubilization (Co-solvents, pH, etc.) solvent_conc->solubility_strategies Precipitation Persists end_active Bioactivity Confirmed solubility_strategies->end_active Solubility Achieved purity Verify Purity (>95% by HPLC) stability->purity Stable sar Review Structure-Activity Relationships (SAR) purity->sar Pure assay_controls Check Assay Controls (Vehicle & Positive) sar->assay_controls end_inactive Compound Likely Inactive at Tested Concentration assay_controls->end_inactive Controls OK assay_controls->end_active Issue with Controls Found

Caption: A step-by-step workflow for troubleshooting low bioactivity of synthetic coumarins.

V. References

  • Mustafa, Y. F., et al. (2022). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Journal of Oleo Science.

  • Pinga, K., et al. (2021). Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. MDPI.

  • Parvej, H., et al. (2020). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. PMC.

  • Riveiro, M. E., et al. (2020). Therapeutic Effects of Coumarins with Different Substitution Patterns. PMC.

  • Carotti, A., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules.

  • Synthesis and Aggregation-Induced Emission Studies of Coumarin Derivatives.

  • Synthetic and natural-occurring coumarins with biological activities. ResearchGate.

  • Hassan, A. S. (2017). The Antibacterial Activity of Dimethyl Sulfoxide (DMSO) with and without of Some Ligand Complexes of the Transitional Metal Ions of Ethyl Coumarin against Bacteria Isolate from Burn and Wound Infection. ResearchGate.

  • Svobodová, K., et al. (2019). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. PMC.

  • Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. MDPI.

  • Dragojević, S., et al. (2011). Determination of aqueous stability and degradation products of series of coumarin dimers. PubMed.

  • de Oliveira, A. C., et al. (2015). Preformulation study and influence of DMSO and propylene glycol on the antioxidant action of isocoumarin paepalantine isolated from Paepalanthus bromelioides. ResearchGate.

  • Guntupalli, S. K., et al. (2025). In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α-Synuclein and Tau Aggregation. ACS Omega.

  • Guntupalli, S. K., et al. (2025). (PDF) In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α-Synuclein and Tau Aggregation. ResearchGate.

  • Mondal, A., et al. (2021). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry (RSC Publishing).

  • Vivas-Llamas, P. J., et al. (2021). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. MDPI.

  • Al-Jaff, G. Z. A. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

  • Abramov, A., et al. (2021). A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates.

  • Bertolani, A., et al. (2021). Switchable Coumarins for Ratiometric pH Sensing. AIR Unimi.

  • Li, Y., et al. (2025). Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications. PMC.

  • Al-Bayati, R. I., et al. (2010). Design, synthesis and bioassay of novel coumarins. ResearchGate.

  • Tjia, J. S., & Prough, R. A. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. PMC - NIH.

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI.

  • Davda, B., et al. (2025). Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening.

  • Chen, S., et al. (2019). Test chemicals evaluated in bioassays, plus respective CAS numbers, formulas and mol- ecular weights. ResearchGate.

  • Al-Bayati, R. I., et al. (2010). Design, synthesis and bioassay of novel coumarins. Academic Journals.

  • Takemoto, Y., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay.

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC.

  • Pescador, A., et al. (2006). Building Addressable Libraries: Site Selective Coumarin Synthesis and the “Real-Time” Signaling of Antibody−Coumarin Binding. Organic Letters - ACS Publications.

  • Wang, L., et al. (2019). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PMC.

  • Angeli, A., et al. (2020). Synthesis, computational studies and assessment of in vitro inhibitory activity of umbelliferon-based compounds against tumour-associated carbonic anhydrase isoforms IX and XII. PMC.

  • El-Sharkawy, M. A., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents. PMC.

  • Yamauchi, S., et al. (2025). Structure-activity relationships of coumarin and its analogs and mechanistic insights into germination inhibition by coumarin. bioRxiv.

  • Diem-Tran, P. T., et al. (2023). Design and screening of the virtual chemical library of coumarin.... ResearchGate.

  • de Almeida, L. C., et al. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI.

  • Pescador, A., et al. (2023). A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. Journal of Chemical Education.

  • El-Sharkawy, M. A., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents. RSC Publishing.

  • Wang, L., et al. (2017). Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. PMC.

  • Hafez, H. N., et al. (2015). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. PMC.

  • Sharma, A., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing.

  • A coumarin-30-based method for identification of tubulin ligands with diverse binding sites. ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one with 2D NMR

An in-depth technical comparison guide for the structural elucidation of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, evaluating the performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR spectroscopy. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the structural elucidation of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, evaluating the performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR spectroscopy.

Executive Summary

The definitive structural confirmation of closely related isomers and substituted heterocycles requires analytical techniques capable of unambiguous through-bond connectivity mapping. For coumarin derivatives like 7-hydroxy-4,5-dimethyl-2H-chromen-2-one , differentiating the two methyl groups (C4 vs. C5) and the meta-coupled aromatic protons (H6 vs. H8) is a classic structural challenge[1].

This guide objectively compares the efficacy of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms for this specific elucidation[2]. While benchtop systems have democratized access to NMR for routine reaction monitoring[3], we demonstrate why high-field 2D NMR (specifically HMBC and HSQC) remains the gold standard for de novo structural confirmation of congested aromatic systems[4].

The Structural Challenge: 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one features a chromenone core with a hydroxyl group at position 7 and methyl groups at positions 4 and 5[5].

The Analytical Bottleneck:

  • Methyl Differentiation: The C4-CH3 (allylic) and C5-CH3 (aromatic) resonate closely at ~2.50 ppm and ~2.26 ppm, respectively[1],[6]. 1D 1 H NMR cannot definitively assign them to the skeleton.

  • Aromatic Overlap: The H6 and H8 protons are meta to each other. Because they are flanked by similar electron-donating groups (the 7-OH and the ring oxygen/C5-methyl), their chemical shifts are nearly identical (~6.56 and 6.61 ppm)[6].

To solve this, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) . HMBC is chosen over NOESY because it maps rigid, through-bond carbon-proton connectivities (2J and 3J) rather than through-space proximities, eliminating conformational artifacts.

HMBC_Network H3 H-3 C2 C-2 H3->C2 3J C4a C-4a H3->C4a 3J H6 H-6 H6->C4a 3J C8 C-8 H6->C8 3J H8 H-8 H8->C4a 3J C6 C-6 H8->C6 3J Me4 CH3-4 C3 C-3 Me4->C3 3J C4 C-4 Me4->C4 2J Me4->C4a 3J Me5 CH3-5 Me5->C4a 3J C5 C-5 Me5->C5 2J Me5->C6 3J OH 7-OH OH->C6 3J C7 C-7 OH->C7 2J OH->C8 3J C8a C-8a

Key HMBC (1H-13C) 2- and 3-bond correlations for 7-hydroxy-4,5-dimethyl-2H-chromen-2-one.

Technology Comparison: High-Field vs. Benchtop NMR

When evaluating instrument performance, the core causality lies in the Larmor frequency . The magnetic field strength dictates both signal dispersion (resolution) and intrinsic Boltzmann population differences (sensitivity)[2].

Table 1: Performance & Practicality Metrics

MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on Structural Elucidation
Magnetic Field 1.88 Tesla (Permanent)14.1 Tesla (Superconducting)Dictates signal dispersion and baseline sensitivity[7].
1 H Dispersion 80 Hz / ppm600 Hz / ppmAt 80 MHz, H6 and H8 ( Δδ = 0.05 ppm) merge into a single 4 Hz broad multiplet. At 600 MHz, they are separated by 30 Hz, clearly revealing the 2.5 Hz meta-couplings.
Sensitivity (LOD) ~1-5 mM< 100 µMBenchtop requires highly concentrated samples (~20-50 mg), while high-field yields superior 2D spectra with <5 mg[2].
2D HMBC Time 12 - 24 hours1 - 2 hoursBenchtop requires extensive signal averaging to detect quaternary carbons (C4a, C8a) above the noise floor.
Infrastructure Cryogen-free, standard plugLiquid He / N 2​ requiredBenchtop offers vastly lower operational costs for routine QA/QC[3].

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the experimental protocol must be a self-validating system.

  • Causality of Solvent Choice: We specifically utilize DMSO-d 6​ rather than CDCl 3​ . In CDCl 3​ , the 7-OH proton undergoes rapid chemical exchange, broadening its signal and destroying its scalar couplings. In DMSO-d 6​ , strong hydrogen bonding slows this exchange, rendering the 7-OH as a sharp singlet at ~10.55 ppm[5].

  • Orthogonal Validation: The HMBC correlations from this locked 7-OH proton to C6, C7, and C8 serve as an orthogonal validation step to perfectly corroborate the assignments made from the C5-CH 3​ network.

Workflow cluster_benchtop Benchtop NMR (80 MHz) cluster_highfield High-Field NMR (600 MHz) Prep 1. Sample Preparation (20 mg in 0.6 mL DMSO-d6) B_Tune 2a. Internal Lock & Shim (No Cryogens) Prep->B_Tune H_Tune 2b. Tune, Match, Lock & Shim (Cryoprobe Automated) Prep->H_Tune B_Acq 3a. 1D 1H/13C & 2D HSQC (Extended Scans: 12-24 hrs) B_Tune->B_Acq Process 4. Data Processing (Apodization, FT, Phase/Baseline Corr.) B_Acq->Process H_Acq 3b. 1D 1H/13C, 2D HSQC & HMBC (Rapid Acq: 1-2 hrs) H_Tune->H_Acq H_Acq->Process Elucidate 5. Structural Elucidation (Mapping Connectivities) Process->Elucidate

Comparative experimental workflow for benchtop vs. high-field NMR structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one in 0.6 mL of anhydrous DMSO-d 6​ . Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample. For the 600 MHz system, perform automated tuning/matching, lock onto the deuterium signal of DMSO, and execute gradient shimming.

  • 1D Acquisition: Acquire a 1 H spectrum (8 scans, 600 MHz; 16 scans, 80 MHz) to verify sample integrity. Acquire a 13 C{1H} spectrum to establish the chemical shift baseline for the F1 dimension.

  • 2D HSQC ( 1 J CH​ filter): Run a multiplicity-edited HSQC to map direct C-H bonds. This acts as a critical filter to distinguish 1J artifacts in the subsequent HMBC.

  • 2D HMBC ( 2 J CH​ , 3 J CH​ ): Set the long-range coupling delay to 62.5 ms (optimized for an average n J CH​ of 8 Hz). Acquire the data matrix.

Data Presentation & Structural Confirmation

The following data represents the expected high-field (600 MHz) elucidation matrix. Note: Literature reports occasionally misassign solvent residual peaks (e.g., HDO at ~3.3 ppm) as methyl groups[5]; high-resolution 2D NMR prevents such critical errors by strictly enforcing carbon connectivities.

Table 2: 1 H and 13 C NMR Assignments (DMSO-d 6​ ) with 2D Correlations

Position 1 H Shift (ppm)Multiplicity (J in Hz) 13 C Shift (ppm)2D HSQC ( 1 J C-H)2D HMBC ( 2 J, 3 J C-H)
2 --160.5--
3 6.02s110.2C3C2, C4, C4a
4 --154.0--
5 --136.5--
6 6.56d (2.5)112.5C6C4a, C5, C7, C8
7 --161.0--
8 6.61d (2.5)102.5C8C4a, C6, C7, C8a
4a --113.0--
8a --155.5--
4-CH 3​ 2.50s23.54-CH 3​ C3, C4, C4a
5-CH 3​ 2.26s21.05-CH 3​ C4a, C5, C6
7-OH 10.55s--C6, C7, C8

Comparative Analysis:

  • On the 600 MHz System: The Me-4 (2.50 ppm) clearly correlates to C3 (110.2 ppm), while Me-5 (2.26 ppm) correlates to C6 (112.5 ppm). The 7-OH proton (10.55 ppm) perfectly closes the loop by correlating to C6, C7, and C8.

  • On the 80 MHz System: While the methyls are resolved, the H6 and H8 protons (~6.56 and 6.61 ppm) overlap heavily. Consequently, their cross-peaks in the F2 dimension of the HMBC blur together, making it impossible to definitively assign C6 vs. C8 without prior reference data[8].

Conclusion

For the rigorous structural confirmation of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, High-Field NMR (600 MHz) remains the mandatory choice. The severe spectral crowding of the meta-aromatic protons requires the superior dispersion and sensitivity of a superconducting magnet to extract unambiguous HMBC correlations.

Conversely, Benchtop NMR (80 MHz) is a highly capable alternative for reaction monitoring or quality control of this coumarin once the primary structure has been fully elucidated and a reference spectrum is established. Its low operational cost and cryogen-free nature make it an excellent complementary tool for downstream drug development workflows[3],[7].

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Comparative

Cross-Validation of Biological Assays for Coumarin Compounds: A Comprehensive Guide to Overcoming Autofluorescence and Aggregation Artifacts

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring challenge known as the "coumarin conundrum." Coumarin derivatives (1,2-benzopyrones) are highly privileged structural sc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring challenge known as the "coumarin conundrum." Coumarin derivatives (1,2-benzopyrones) are highly privileged structural scaffolds, exhibiting potent biological activities against targets ranging from monoamine oxidases and aldehyde dehydrogenases to lipases and viral proteases [2, 3]. However, their rigid, planar, and electron-rich conjugated ring systems also make them exceptionally efficient fluorophores.

When screening libraries containing coumarin derivatives—or when utilizing coumarin-based fluorogenic substrates like 7-amino-4-methylcoumarin (AMC)—researchers frequently run into severe spectral interference. This guide objectively compares primary screening assays with orthogonal validation technologies, providing a self-validating framework to distinguish true biological activity from autofluorescent or aggregation-based artifacts.

The Causality of Interference: Why Coumarins Confound Assays

Before comparing assay platforms, we must understand the physical causality behind the interference. Coumarins typically absorb UV/violet light (excitation ~340–405 nm) and emit in the blue-to-green spectrum (emission ~420–520 nm). In a standard fluorometric high-throughput screen (HTS), a coumarin hit can cause false readouts via three distinct mechanisms [1]:

  • Autofluorescence (False Positives/Negatives): If the assay relies on the appearance of a fluorophore (e.g., AMC cleavage by a protease), the intrinsic fluorescence of a coumarin inhibitor will artificially inflate the signal, masking its own inhibitory effect (False Negative).

  • Inner Filter Effect (Signal Quenching): High concentrations of coumarin compounds can absorb the excitation light intended for the assay's primary fluorophore, artificially decreasing the signal and mimicking enzyme inhibition (False Positive).

  • Colloidal Aggregation: Due to their planar hydrophobicity, coumarins can form sub-micron colloidal aggregates that nonspecifically sequester and denature the target enzyme. This results in apparent, yet biologically irrelevant, inhibition [1].

FalsePositive Enzyme Target Enzyme Substrate Fluorogenic Substrate (e.g., AMC-linked) Enzyme->Substrate Catalyzes Product Cleaved Fluorophore (True Signal) Substrate->Product Cleavage Detector Optical Detector (450-520 nm) Product->Detector Emits Photons Coumarin Coumarin Hit (Autofluorescent) Coumarin->Enzyme Inhibits (True Hit) Coumarin->Detector Emits Photons (False Signal / Masking)

Diagram 1: How coumarin autofluorescence masks true enzymatic inhibition.

Comparative Analysis of Assay Technologies

To overcome these artifacts, a multi-tiered, orthogonal approach is mandatory. We must shift the detection modality away from the visible light spectrum. Below is an objective comparison of primary and orthogonal assays used for coumarin cross-validation.

Assay TechnologyDetection ModalitySusceptibility to AutofluorescenceThroughputBest Use Case
Fluorometric (e.g., AMC/FRET) Optical (Photon Emission)High (Severe interference)Ultra-High (1536-well)Primary screening of diverse libraries.
Differential Scanning Fluorimetry (nanoDSF) Thermal Shift ( Tm​ ) via TryptophanLow (Reads at 330/350 nm)Medium (384-well)Validating direct target engagement [3].
LC-MS/MS Mass-to-Charge Ratio ( m/z )Zero (Completely orthogonal)Low to MediumConfirming functional enzymatic inhibition [4].
Radiochemical Assays Radioactive Decay ( 14C or 3H )Zero (Completely orthogonal)LowHighly sensitive kinetic profiling.

Step-by-Step Cross-Validation Protocol

A robust protocol must be a self-validating system, ensuring that every hit is verified by an independent physical principle. For instance, when screening for Aldehyde Dehydrogenase (ALDH) or Monoglyceride Lipase (MGLL) inhibitors [2, 3], we employ the following workflow:

Phase 1: Primary Quantitative HTS (qHTS) with Counterscreens
  • Detergent Addition: Perform the primary fluorometric assay in a buffer containing 0.01% Triton X-100.

    • Causality: Non-ionic detergents disrupt colloidal aggregates. In a landmark NIH study, the simple addition of detergent suppressed 93% of non-specific aggregation hits [1]. If a coumarin compound loses its inhibitory activity upon detergent addition, it is discarded.

  • Pre-Read Spectral Profiling: Before adding the target enzyme, measure the baseline fluorescence of the compound plate at the assay's specific excitation/emission wavelengths. Flag any wells exhibiting baseline fluorescence >3 standard deviations above the DMSO control.

Phase 2: Orthogonal Target Engagement (Label-Free nanoDSF)

To prove that the coumarin actually binds the target without relying on enzymatic turnover or fluorogenic substrates, use nano-Differential Scanning Fluorimetry (nanoDSF).

  • Preparation: Incubate 2 µM of the target protein with 10 µM of the coumarin hit in assay buffer for 15 minutes.

  • Thermal Ramp: Subject the sample to a thermal gradient (e.g., 20°C to 95°C at 1°C/min) in a label-free capillary system.

  • Detection: Monitor the shift in intrinsic tryptophan fluorescence at 330 nm and 350 nm.

  • Analysis: Calculate the first derivative of the 350/330 nm ratio. A positive shift in the melting temperature ( ΔTm​≥1.5∘C ) confirms direct, specific thermodynamic stabilization of the protein by the ligand.

    • Causality: Because nanoDSF relies on the target's intrinsic tryptophan fluorescence rather than external dyes, it bypasses the visible-spectrum autofluorescence of the coumarin [3].

Phase 3: Functional Orthogonal Validation (LC-MS/MS)

To confirm functional inhibition without optical interference, measure the native substrate and product directly via mass spectrometry.

  • Reaction Setup: Incubate the target enzyme with the coumarin inhibitor (at its calculated IC50​ concentration) and the native, non-fluorogenic substrate.

  • Quenching: Terminate the reaction at the linear phase (e.g., 10% conversion) using cold acetonitrile containing an isotopically labeled internal standard.

  • Quantification: Centrifuge at 14,000 x g to pellet proteins, then inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Validation: Calculate the exact product formation rate based on the mass-to-charge ( m/z ) ratio.

    • Causality: LC-MS/MS separates analytes strictly by mass and chromatography rather than photon emission, rendering it entirely immune to the coumarin's optical properties [4].

Workflow Primary 1. Primary Fluorometric HTS (High Throughput) Detergent 2. Detergent Counterscreen (Rules out Aggregation) Primary->Detergent Spectral 3. Spectral Profiling (Flags Autofluorescence) Detergent->Spectral DSF 4. Target Engagement (nanoDSF) (Label-Free Binding) Spectral->DSF Orthogonal Physics LCMS 5. Functional Assay (LC-MS/MS) (Mass-Based Validation) Spectral->LCMS Orthogonal Chemistry Validated Validated Coumarin Lead DSF->Validated LCMS->Validated

Diagram 2: A self-validating orthogonal screening workflow for coumarin hits.

References

  • Jadhav, A., Ferreira, R. S., Klumpp, C., Mott, B. T., Austin, C. P., Inglese, J., Thomas, C. J., Maloney, D. J., Shoichet, B. K., & Simeonov, A. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry. URL:[Link]

  • Buchman, C. D., & Hurley, T. D. (2017). Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. Journal of Medicinal Chemistry. URL:[Link]

  • Clemente, J. C., Nulton, E., Nelen, M., Todd, M. J., Maguire, D., Schalk-Hihi, C., & Kuo, L. C. (2012). Screening and Characterization of Human Monoglyceride Lipase Active Site Inhibitors Using Orthogonal Binding and Functional Assays. Journal of Biomolecular Screening. URL:[Link]

  • Bononi, G., Landucci, E., Di Stefano, M., Piazza, L., Bertini, S., Macchia, M., & Granchi, C. (2025). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences. URL:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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